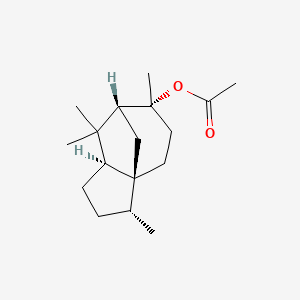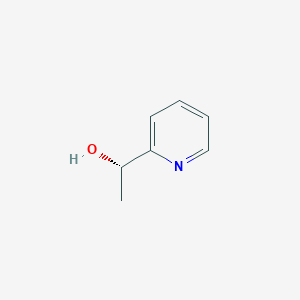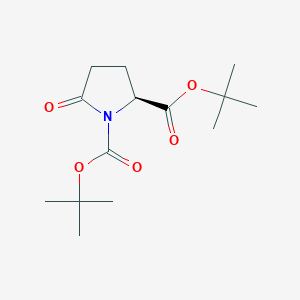
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
The compound "(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate" is a chiral molecule that is relevant in the synthesis of various pharmacologically active compounds. It serves as an intermediate in the preparation of nicotinic acetylcholine receptor agonists , and it is also a key building block in the synthesis of a library of compounds with potential biological activity .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of chiral starting materials such as (S)-pyroglutamic acid . For example, the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a related compound, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Similarly, a library of N(4')-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared using parallel acid-catalyzed treatment with various anilines .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For instance, the structure of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated without the need for chiral catalysts or separation by chiral column chromatography . X-ray studies have also revealed the molecular packing and hydrogen bonding patterns in crystals of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of the tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate scaffold allows for its transformation into a variety of derivatives. For example, the reaction with tert-butyl isocyanide in the presence of alcohols produces alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate . Additionally, the formation of Schiff base compounds through coupling with aromatic aldehydes has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The oxopyrrolidine ring provides a rigid scaffold that can influence the overall conformation of the molecule. Intramolecular hydrogen bonding can stabilize certain conformations and affect the compound's reactivity and interaction with other molecules . The crystal packing is often driven by strong hydrogen bonds, which can lead to the formation of infinite chains in the crystal structure .
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), are used in various industrial products to prevent oxidative reactions and extend shelf life. Recent studies highlight their environmental occurrence, human exposure, and potential toxicity, suggesting a need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor indicates alternative methods for decomposing and converting MTBE into less harmful substances. This study showcases the potential for applying radio frequency (RF) plasma technology for environmental remediation purposes (Hsieh et al., 2011).
Tert-Butanesulfinamide in Synthesis of N-heterocycles
Tert-butanesulfinamide is highlighted for its role in the stereoselective synthesis of amines and derivatives, particularly in asymmetric N-heterocycle synthesis. This methodology facilitates access to piperidines, pyrrolidines, azetidines, and their derivatives, important in various therapeutic applications (Philip et al., 2020).
2,4-Di-Tert-Butylphenol and Its Analogs
2,4-Di-tert-butylphenol (2,4-DTBP) is a secondary metabolite found in a wide range of organisms, known for its toxicity and potential as a bioactive compound. The comprehensive review of 2,4-DTBP and its analogs discusses their natural sources, bioactivities, and potential applications in various industries, highlighting the compound's significance beyond its toxicological aspects (Zhao et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKHBRFFCQICU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456327 | |
| Record name | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
91229-91-3 | |
| Record name | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



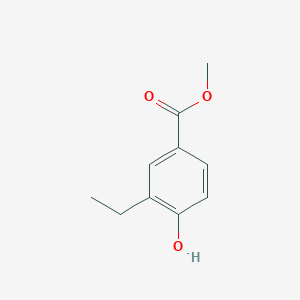
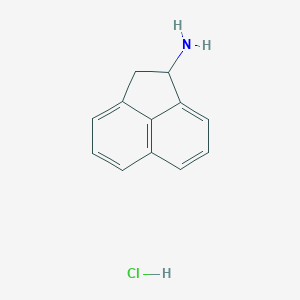

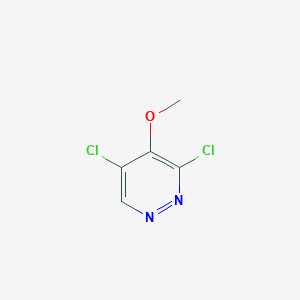
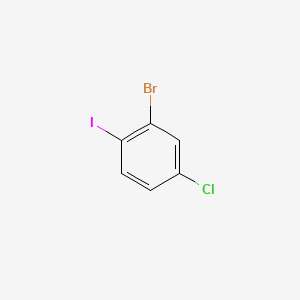

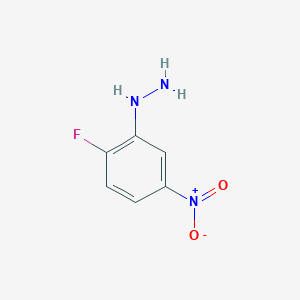
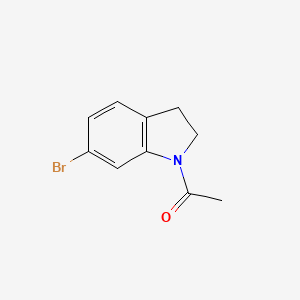
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
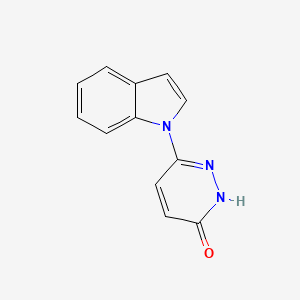
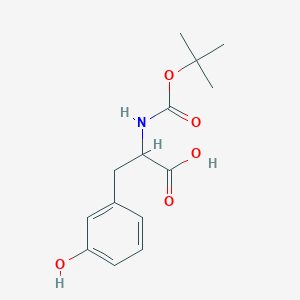
![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
